1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Formation of hydrazone by reacting a ketone or aldehyde with phenylhydrazine.
Step 2: Cyclization of the hydrazone intermediate under acidic conditions to form the indazole ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The amine group allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to introduce new substituents.
Major Products:
Oxidation Products: Oxo derivatives of the indazole ring.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis. Key pathways involved include the p53/MDM2 pathway, which is crucial in regulating cell cycle and apoptosis .
Comparison with Similar Compounds
1H-Indazole-3-amine: Shares a similar core structure but differs in the substitution pattern.
4,5,6,7-Tetrahydroindazole: Lacks the phenyl group, leading to different biological activities.
3-Phenylindazole: Similar structure but without the tetrahydro modification.
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its tetrahydroindazole core provides a balance between rigidity and flexibility, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKFAFBXHWRGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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